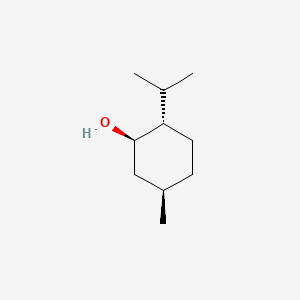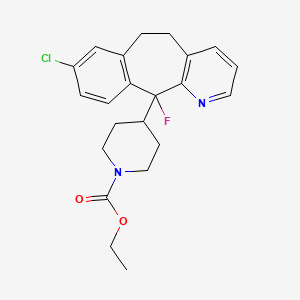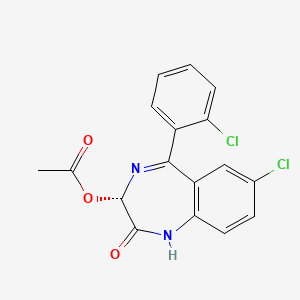
Levovirin valinate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a CMOS-based low-dropout (LDO) regulator specifically designed for automotive applications, featuring a 1 A output current and a 36 V input voltage . This compound is known for its stability, efficiency, and versatility, making it suitable for a wide range of applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of R-1518 involves several synthetic routes and reaction conditions. The compound is typically synthesized using a combination of chemical reactions that ensure its stability and efficiency. The process involves the use of various reagents and catalysts to achieve the desired chemical structure.
Industrial Production Methods: In industrial settings, the production of R-1518 is carried out using advanced manufacturing techniques. These methods include the use of high-temperature reactors, precise control of reaction conditions, and the implementation of quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: R-1518 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its performance in various applications.
Common Reagents and Conditions: The common reagents used in the reactions involving R-1518 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal results .
Major Products Formed: The major products formed from the reactions involving R-1518 depend on the specific type of reaction and the reagents used. These products are often characterized by their enhanced stability, efficiency, and functionality, making them suitable for various applications .
Scientific Research Applications
R-1518 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a key component in the synthesis of various compounds and materials. In biology, R-1518 is utilized in the development of new drugs and therapies. In medicine, it plays a crucial role in the design of advanced medical devices and diagnostic tools. In industry, R-1518 is employed in the production of high-performance electronic components and systems .
Mechanism of Action
The mechanism of action of R-1518 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating the activity of certain enzymes and proteins, leading to changes in cellular processes and functions. The molecular targets of R-1518 include various signaling proteins and transcription factors, which play a crucial role in regulating cellular responses .
Comparison with Similar Compounds
R-1518 is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include other CMOS-based LDO regulators, such as R-1512 and R-1520. R-1518 stands out due to its higher output current, wider input voltage range, and enhanced stability under various operating conditions . These features make R-1518 a preferred choice for applications requiring high performance and reliability.
Properties
CAS No. |
705930-02-5 |
|---|---|
Molecular Formula |
C13H22ClN5O6 |
Molecular Weight |
379.80 g/mol |
IUPAC Name |
[(2S,3R,4S,5S)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl (2S)-2-amino-3-methylbutanoate;hydrochloride |
InChI |
InChI=1S/C13H21N5O6.ClH/c1-5(2)7(14)13(22)23-3-6-8(19)9(20)12(24-6)18-4-16-11(17-18)10(15)21;/h4-9,12,19-20H,3,14H2,1-2H3,(H2,15,21);1H/t6-,7-,8-,9-,12-;/m0./s1 |
InChI Key |
BZAMJGAXDMZZKX-JSNLFJDGSA-N |
SMILES |
CC(C)C(C(=O)OCC1C(C(C(O1)N2C=NC(=N2)C(=O)N)O)O)N.Cl |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC[C@H]1[C@@H]([C@@H]([C@H](O1)N2C=NC(=N2)C(=O)N)O)O)N.Cl |
Canonical SMILES |
CC(C)C(C(=O)OCC1C(C(C(O1)N2C=NC(=N2)C(=O)N)O)O)N.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Levovirin valinate hydrochloride; Levovirin valinate HCl; R-1518; R 1518; R1518; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















